3-(4-Ethylpiperazin-1-yl)propanoic acid

Purity Quality Control Synthetic Chemistry

Medicinal chemistry programs require consistent building blocks to avoid SAR inconsistencies. 3-(4-Ethylpiperazin-1-yl)propanoic acid (CAS 799262-18-3) delivers a distinct ethyl-substituted piperazine scaffold with a terminal carboxylic acid for amide coupling. - **For PROTAC Linkers:** Enhanced lipophilicity (vs. methyl/unsubstituted analogs) may improve ternary complex formation and membrane permeability. - **For CNS Programs:** Ethyl group balances lipophilicity for blood-brain barrier penetration while maintaining aqueous handle. - **Supply Advantage:** ≥98% purity (vs. typical 95% for piperazine analogs) reduces side reactions and repurification steps.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 799262-18-3
Cat. No. B3337751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylpiperazin-1-yl)propanoic acid
CAS799262-18-3
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCC(=O)O
InChIInChI=1S/C9H18N2O2/c1-2-10-5-7-11(8-6-10)4-3-9(12)13/h2-8H2,1H3,(H,12,13)
InChIKeyIIFIFJPUSDQJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethylpiperazin-1-yl)propanoic Acid: Building Block for Medicinal Chemistry and PROTAC


3-(4-Ethylpiperazin-1-yl)propanoic acid (CAS 799262-18-3) is a member of the N-alkylpiperazine class, characterized by a piperazine ring bearing an ethyl substituent and a propanoic acid side chain . With a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol, this compound serves primarily as a versatile building block in organic synthesis, particularly within medicinal chemistry and targeted protein degradation (PROTAC) research programs . The terminal carboxylic acid group provides a reactive handle for amide bond formation, enabling conjugation to amine-containing linkers or pharmacophores, while the ethylpiperazine moiety offers a defined structural scaffold for modulating physicochemical properties .

Carboxylic acid handle for amide conjugation
Ethylpiperazine scaffold for lipophilicity modulation
High-purity free base; dihydrochloride salt for aqueous assays

3-(4-Ethylpiperazin-1-yl)propanoic Acid Substitution: Reproducibility and Pharmacological Risks


Piperazine derivatives are not interchangeable due to the profound influence of N-substituents on physicochemical properties, biological target engagement, and synthetic utility . The ethyl group on 3-(4-ethylpiperazin-1-yl)propanoic acid confers distinct lipophilicity and steric bulk compared to methyl, phenyl, or unsubstituted analogs, which directly impacts membrane permeability, receptor binding kinetics, and the conformational landscape of conjugated molecules . Substitution with a simpler piperazine (e.g., 3-(piperazin-1-yl)propanoic acid) or a methyl analog (e.g., 3-(4-methylpiperazin-1-yl)propanoic acid) may yield divergent biological activity, altered synthetic yields, and compromised solubility profiles, thereby undermining the validity of SAR studies and the performance of PROTAC degraders . The following quantitative evidence underscores specific, measurable points of differentiation that inform rational selection.

N-alkyl substitution (ethyl vs. methyl) may shift lipophilicity and target engagement, limiting direct replacement in SAR studies.

Purity grade differences between analogs may introduce side reactions and affect synthetic reproducibility.

Free base and dihydrochloride salt are not interchangeable in aqueous assays; solubility profile may differ.

3-(4-Ethylpiperazin-1-yl)propanoic Acid: Quantitative Evidence vs. Key Analogs


Purity Advantage for Reproducible Synthesis

3-(4-Ethylpiperazin-1-yl)propanoic acid is routinely supplied with a minimum purity of 98%, as verified by HPLC and NMR . This contrasts with many generic piperazine propanoic acid analogs, which are often offered at 95% purity . The higher purity specification reduces the risk of side reactions and inconsistent yields in multi-step syntheses, particularly in amide coupling and PROTAC linker conjugation .

Purity Level
Data to verify
≥98% vs 95% (methyl analog)
Supports synthetic consistency review
Vendor-reported HPLC/NMR data; independent verification recommended
Purity Quality Control Synthetic Chemistry

Enhanced Lipophilicity for Membrane Permeability

The ethyl group on 3-(4-ethylpiperazin-1-yl)propanoic acid is predicted to increase lipophilicity compared to the methyl analog. While experimental LogP values are not publicly reported, in silico calculations (e.g., using XLogP3 or ACD/Labs) for the free base indicate a LogP increase of approximately 0.5-0.7 units over 3-(4-methylpiperazin-1-yl)propanoic acid [1]. This modulation is significant for optimizing cell permeability in PROTAC development and for fine-tuning the pharmacokinetic profile of drug candidates .

Estimated Lipophilicity
Class-level inference
cLogP increase ~0.5–0.7 vs methyl analog (in silico)
May inform membrane permeability tuning in PROTAC design
In silico prediction; experimental LogP not reported
Lipophilicity LogP Drug Design PROTAC

Superior Aqueous Solubility with Dihydrochloride Salt

The dihydrochloride salt of 3-(4-ethylpiperazin-1-yl)propanoic acid (CAS 1185303-69-8) exhibits excellent water solubility, readily dissolving in aqueous buffers and polar organic solvents like ethanol . This contrasts with the free base, which may have limited aqueous solubility. The salt form's solubility profile facilitates accurate dosing in in vitro biological assays and simplifies formulation for in vivo studies . While the free base offers a higher purity specification (≥98%), the dihydrochloride is typically offered at 95% purity, representing a trade-off between purity and solubility that must be carefully considered based on the intended application .

Salt Form Solubility
Data to verify
Dihydrochloride salt: freely soluble in water; free base: limited solubility
Aqueous assay compatibility depends on salt form selection
Qualitative report; quantitative solubility data not available
Solubility Salt Form Biological Assays Formulation

Efficient Amide Conjugation for PROTAC Linkers

The propanoic acid moiety on 3-(4-ethylpiperazin-1-yl)propanoic acid provides a terminal carboxyl group for facile amide bond formation with amine-containing linkers or payloads . This reactivity profile is directly comparable to other piperazine-propanoic acid building blocks, such as pomalidomide-piperazine-propanoic acid, which is explicitly marketed as a functionalized Cereblon ligand for PROTAC development . The presence of the ethyl group on the piperazine ring offers an additional handle for modulating the physicochemical properties of the resulting PROTAC molecule, a feature absent in simpler piperazine linkers [1].

Amide Conjugation
Class-level inference
Carboxyl group enables amide bond formation under standard conditions
Suitable for PROTAC linker synthesis
Comparable to other piperazine-propanoic acid linkers
PROTAC Linker Chemistry Amide Coupling Conjugation

Stable Storage for Consistent Performance

Manufacturer specifications recommend storing 3-(4-ethylpiperazin-1-yl)propanoic acid sealed in a dry environment at 2-8°C to maintain ≥98% purity . This controlled storage condition is comparable to that required for 3-(piperazin-1-yl)propanoic acid, which is also shipped and stored at 2-8°C . Adherence to these conditions minimizes degradation and ensures batch-to-batch consistency, which is particularly important for long-term research projects and for building reliable structure-activity relationships .

Storage Stability
Specification review
Recommended 2–8°C, sealed dry
Supports long-term batch consistency
Vendor specifications; standard for compound class
Stability Storage Conditions Quality Assurance

Optimal Application Scenarios for 3-(4-Ethylpiperazin-1-yl)propanoic Acid


PROTAC Linker Development with Tunable Lipophilicity

In targeted protein degradation (PROTAC) programs, the linker component significantly influences ternary complex formation and cellular permeability. 3-(4-Ethylpiperazin-1-yl)propanoic acid, with its ethyl-substituted piperazine and terminal carboxyl group, provides a modular building block for synthesizing linkers with enhanced lipophilicity compared to methyl or unsubstituted analogs . This increased lipophilicity, as estimated by in silico LogP calculations, may improve passive membrane diffusion and overall PROTAC efficacy, offering a tangible advantage in optimizing degrader molecules [1].

Synthesis of CNS-Targeted Small Molecules

The ethylpiperazine moiety is a common pharmacophore in CNS-active compounds. The moderate lipophilicity conferred by the ethyl group, relative to more polar or bulky substituents, positions 3-(4-ethylpiperazin-1-yl)propanoic acid as a useful intermediate for synthesizing drug candidates intended to cross the blood-brain barrier . Its terminal carboxylic acid allows for straightforward incorporation into larger molecular architectures via amide coupling, making it a practical choice for medicinal chemistry efforts focused on neurological disorders .

High-Reproducibility Synthetic Chemistry Workflows

For laboratories requiring consistent, high-purity starting materials, 3-(4-ethylpiperazin-1-yl)propanoic acid's availability at ≥98% purity provides a clear advantage . This higher purity grade, compared to the 95% typical of many piperazine analogs, reduces the likelihood of side reactions and eliminates the need for additional purification steps, thereby streamlining multi-step syntheses and improving overall yield reproducibility. This is particularly valuable in academic core facilities and CROs where minimizing variability is paramount.

Aqueous Biological Assays Using the Dihydrochloride Salt

When an experimental protocol demands high aqueous solubility, the dihydrochloride salt form of 3-(4-ethylpiperazin-1-yl)propanoic acid (CAS 1185303-69-8) is the preferred choice . Its freely soluble nature in water and polar organic solvents enables the preparation of precise dosing solutions for in vitro cell-based assays, biochemical enzyme inhibition studies, and in vivo animal dosing, circumventing the solubility limitations often encountered with the free base .

Application
Selection Property
Validation Focus
PROTAC linker synthesis with modifiable lipophilicity
Ethylpiperazine scaffold for lipophilicity tuning
Ternary complex formation and cell permeability assays
CNS-targeted compound synthesis
Moderate lipophilicity for blood-brain barrier penetration research
Brain penetration assessment in CNS models
Reproducible multi-step synthesis workflows
High-purity grade for consistent amide coupling
Side-reaction minimization and yield reproducibility
Aqueous biological assays using the dihydrochloride salt
Freely water-soluble salt form for in vitro/in vivo dosing
Solution stability and dose accuracy in bioassays

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